2-(4-chlorophenyl)-3-{5-[4-(propan-2-yl)phenoxy]pentyl}quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-3-{5-[4-(propan-2-yl)phenoxy]pentyl}quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core, a chlorophenyl group, and a propan-2-ylphenoxy pentyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-3-{5-[4-(propan-2-yl)phenoxy]pentyl}quinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazolinone core.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction using 4-chlorobenzoyl chloride and a suitable base.
Attachment of the Propan-2-ylphenoxy Pentyl Side Chain: This step involves the reaction of the quinazolinone intermediate with 4-(propan-2-yl)phenol and a suitable alkylating agent to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-3-{5-[4-(propan-2-yl)phenoxy]pentyl}quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with oxidized side chains.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with different functional groups.
Scientific Research Applications
2-(4-chlorophenyl)-3-{5-[4-(propan-2-yl)phenoxy]pentyl}quinazolin-4(3H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-3-{5-[4-(propan-2-yl)phenoxy]pentyl}quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-3-{5-[4-(methyl)phenoxy]pentyl}quinazolin-4(3H)-one
- 2-(4-chlorophenyl)-3-{5-[4-(ethyl)phenoxy]pentyl}quinazolin-4(3H)-one
- 2-(4-chlorophenyl)-3-{5-[4-(butyl)phenoxy]pentyl}quinazolin-4(3H)-one
Uniqueness
2-(4-chlorophenyl)-3-{5-[4-(propan-2-yl)phenoxy]pentyl}quinazolin-4(3H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the propan-2-yl group in the phenoxy side chain differentiates it from other similar compounds and may contribute to its unique biological activities and potential therapeutic applications.
Properties
CAS No. |
378758-71-5 |
---|---|
Molecular Formula |
C28H29ClN2O2 |
Molecular Weight |
461.0 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3-[5-(4-propan-2-ylphenoxy)pentyl]quinazolin-4-one |
InChI |
InChI=1S/C28H29ClN2O2/c1-20(2)21-12-16-24(17-13-21)33-19-7-3-6-18-31-27(22-10-14-23(29)15-11-22)30-26-9-5-4-8-25(26)28(31)32/h4-5,8-17,20H,3,6-7,18-19H2,1-2H3 |
InChI Key |
ORBRDFHHUDSGCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCCCCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.